Hexan-2-one oxime

Anti-skinning agent Alkyd paint Volatility control

Hexan-2-one oxime (CAS 5577-48-0), also known as methyl n-butyl ketone oxime, is a C6 aliphatic ketoxime with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol. It is a colorless to pale yellow liquid primarily utilized as an anti-skinning agent in alkyd-based paints and coatings, and as a synthetic intermediate in organic chemistry.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 5577-48-0
Cat. No. B1605024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexan-2-one oxime
CAS5577-48-0
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCCCC(=NO)C
InChIInChI=1S/C6H13NO/c1-3-4-5-6(2)7-8/h8H,3-5H2,1-2H3
InChIKeyWHXCGIRATPOBAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexan-2-one Oxime (CAS 5577-48-0): Procurement Specifications and Differential Profile


Hexan-2-one oxime (CAS 5577-48-0), also known as methyl n-butyl ketone oxime, is a C6 aliphatic ketoxime with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol [1]. It is a colorless to pale yellow liquid primarily utilized as an anti-skinning agent in alkyd-based paints and coatings, and as a synthetic intermediate in organic chemistry [2]. The compound exhibits a boiling point of 187.5°C at 760 mmHg, a density of 0.89 g/cm³, and a calculated LogP of 2.03, placing it in a distinct physicochemical niche among commonly used anti-skinning ketoximes [3]. This guide provides a quantitative, comparator-based analysis of hexan-2-one oxime's key differentiating attributes to support scientific selection and procurement decisions.

Why Generic Ketoxime Substitution Fails: Hexan-2-one Oxime's Differentiated Physical Properties


The anti-skinning performance and process compatibility of ketoximes are fundamentally tied to their volatility, solubility, and partitioning behavior [1]. Simple substitution based solely on functional class (oxime) ignores critical quantitative differences in physical properties that directly impact shelf stability, drying time, and formulation homogeneity. For example, the widely used methyl ethyl ketoxime (MEKO, CAS 96-29-7) has a significantly lower boiling point (~152°C) and lower LogP (~0.65) compared to hexan-2-one oxime . These differences manifest as higher evaporation rates from applied films and distinct solubility profiles in resin systems. The evidence below quantifies hexan-2-one oxime's specific property advantages and its unique role as a synthetic intermediate, which directly informs procurement specifications and formulation selection.

Hexan-2-one Oxime: Quantifiable Differentiation from Ketoxime Analogs


Reduced Volatility in Coating Films: Boiling Point Advantage Over MEKO

Hexan-2-one oxime exhibits a significantly higher boiling point than methyl ethyl ketoxime (MEKO), the industry standard. This property translates to lower volatility, which is critical for sustained anti-skinning performance during the early drying phase of alkyd paints. MEKO's high volatility is a known limitation, leading to rapid loss from the film and inadequate skinning control [1]. Hexan-2-one oxime's higher boiling point suggests a more controlled evaporation profile, potentially reducing the need for over-formulation to compensate for evaporative losses.

Anti-skinning agent Alkyd paint Volatility control

Enhanced Organic Solubility: LogP Comparison with Shorter-Chain Ketoximes

The predicted octanol-water partition coefficient (LogP) is a quantitative measure of a compound's lipophilicity, which dictates its solubility in organic resins versus aqueous phases. Hexan-2-one oxime has a LogP of 2.03, indicating significantly higher affinity for non-polar, organic media compared to shorter-chain ketoximes [1]. This property is advantageous for solvent-borne alkyd systems, promoting better integration into the resin matrix and reducing the risk of phase separation or migration to the paint surface. In contrast, MEKO has a substantially lower LogP, making it more prone to partitioning into any residual water in the formulation.

Solubility Formulation compatibility Partition coefficient

Structural Confirmation: Distinct Gas Chromatographic Retention Behavior

For procurement and quality assurance, a compound's unique analytical signature is a critical differentiator. Hexan-2-one oxime exhibits a Kovats Retention Index (RI) of 980 on a non-polar OV-101 capillary column under standardized temperature-programmed gas chromatography (GC) [1]. This value serves as a definitive, instrument-agnostic identifier that distinguishes it from all other ketoximes and potential impurities. For comparison, a C7 branched analog, 5-methylhexan-2-one oxime, has been cited in anti-skinning patents [2], but its RI would be predictably higher due to increased carbon content, offering a clear analytical distinction.

Quality control Analytical chemistry GC retention index

Specialized Synthetic Utility: A Key Intermediate in Dronedarone Synthesis

Hexan-2-one oxime possesses a unique and commercially valuable application as a specific intermediate in the synthesis of dronedarone hydrochloride, a Class III antiarrhythmic agent [1]. The synthesis involves nucleophilic substitution of 1-bromo-4-nitrobenzene with hexan-2-one oxime, followed by acid-catalyzed rearrangement to yield the key 2-n-butyl-5-nitrobenzofuran scaffold [1]. This specific reactivity profile is not shared by shorter-chain ketoximes like MEKO or butyraldoxime, which lack the necessary C6 alkyl chain for the subsequent rearrangement step.

Pharmaceutical intermediate Organic synthesis Benzofuran

Defined Hazard Profile for Safe Handling and Regulatory Compliance

Unlike the more common MEKO, which faces increasing regulatory scrutiny as a Category 2 carcinogen [1], hexan-2-one oxime's primary hazard classification is based on acute toxicity and corrosivity . According to vendor safety data, it carries hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) and H315, H318, H335 (causes skin irritation, serious eye damage, and respiratory irritation) . This profile, while requiring standard laboratory and industrial hygiene practices, avoids the specific long-term carcinogenicity concerns associated with MEKO, potentially simplifying regulatory compliance and long-term liability management for formulators and users.

Safety data Toxicology Regulatory compliance

Hexan-2-one Oxime: Targeted Application Scenarios Justified by Evidence


Formulation of High-Solids Alkyd Paints Requiring Low-Volatility Anti-Skinning Agents

Based on its significantly higher boiling point (187.5°C) compared to the industry standard MEKO (152°C) [5], hexan-2-one oxime is the preferred choice for solvent-borne alkyd paint formulations where minimal evaporative loss from the wet film is critical. This is particularly relevant for high-solids coatings and applications in warmer climates, where the rapid evaporation of MEKO can lead to premature skin formation. Formulators can leverage hexan-2-one oxime's lower volatility to maintain effective anti-skinning activity throughout the drying process, potentially at lower loading levels than would be required for a more volatile alternative [2].

Development of Alkyd Resin Systems with Demanding Solubility Requirements

Hexan-2-one oxime's higher LogP (2.03) indicates a strong preference for organic, non-polar environments compared to shorter-chain oximes [5]. This property makes it ideally suited for use in highly lipophilic alkyd resin systems, including long-oil alkyds and those modified with non-polar oils or fatty acids. Its enhanced solubility in the resin matrix ensures uniform distribution of the anti-skinning agent, preventing issues like surface migration, exudation, and inconsistent performance that can occur when using less compatible additives [5].

Synthesis of the 2-n-Butyl-5-nitrobenzofuran Key Intermediate for Dronedarone

Hexan-2-one oxime is an essential, non-substitutable starting material in a specific, published synthetic route to a key intermediate for the antiarrhythmic drug dronedarone hydrochloride [5]. The synthesis relies on the presence of the C6 n-butyl chain of hexan-2-one oxime to undergo nucleophilic substitution and subsequent acid-catalyzed rearrangement to form the requisite benzofuran scaffold. Shorter-chain ketoximes, such as MEKO or butyraldoxime, are chemically incapable of providing this essential structural fragment, making hexan-2-one oxime a mandatory procurement item for manufacturers utilizing this specific and efficient synthetic pathway [5].

Quality Control and Identity Verification via GC Retention Index

For analytical laboratories and quality assurance departments, the established Kovats Retention Index of 980 on a non-polar OV-101 GC column provides a precise, instrument-independent identifier for hexan-2-one oxime [5]. This data enables reliable identity confirmation, purity assessment, and the detection of cross-contamination with other ketoximes (e.g., 5-methylhexan-2-one oxime) in incoming raw material batches. Procuring hexan-2-one oxime and establishing this RI as an in-house specification ensures batch-to-batch consistency and adherence to quality standards [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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